2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide is a chemical compound with the molecular formula C13H10N2O4. It consists of 10 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms
Preparation Methods
The synthesis of 2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide involves several steps. One common method includes the reaction of 2-hydroxybenzoyl chloride with nicotinamide in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as dichloromethane. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures
Scientific Research Applications
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The compound’s hydroxyl groups play a crucial role in its binding to target molecules, influencing its biological activity .
Comparison with Similar Compounds
2-Hydroxy-5-(2-hydroxybenzoyl)nicotinamide can be compared with other similar compounds such as:
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreens and has a similar benzoyl structure.
Bemotrizinol: Another UV filter with a triazine core, used in sunscreens for its broad-spectrum UV protection. The uniqueness of this compound lies in its specific hydroxyl and nicotinamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
53390-23-1 |
---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N2O4/c14-12(18)9-5-7(6-15-13(9)19)11(17)8-3-1-2-4-10(8)16/h1-6,16H,(H2,14,18)(H,15,19) |
InChI Key |
VVMYGDKKMJHXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)C(=C2)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.